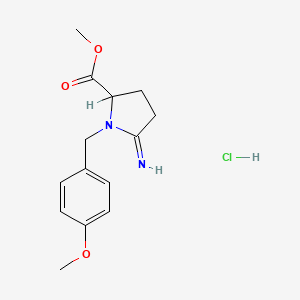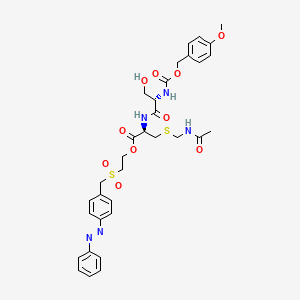
1-Propanamine, 2,2'-((1-butylpentylidene)bis(thio))bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- is an organic compound that belongs to the class of amines It is characterized by the presence of a propanamine group and a bis(thio) linkage, which imparts unique chemical properties to the molecule
Méthodes De Préparation
The synthesis of 1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- typically involves the reaction of 1-propanamine with a suitable thio compound under controlled conditions. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the bis(thio) linkage. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions with halogenated compounds to form new derivatives .
Major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or disulfides
Applications De Recherche Scientifique
1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
In biology, the compound is studied for its potential as an enzyme inhibitor. It has been shown to inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development. Additionally, its ability to form stable complexes with metal ions is of interest in the field of bioinorganic chemistry.
In the industrial sector, 1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- is used as a corrosion inhibitor and as an additive in lubricants. Its chemical stability and resistance to oxidation make it suitable for use in harsh environments.
Mécanisme D'action
The mechanism of action of 1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- involves its interaction with specific molecular targets. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity . This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme.
In bioinorganic chemistry, the compound forms coordination complexes with metal ions through its amine and thio groups. These complexes can exhibit unique catalytic properties, making them useful in various catalytic processes.
Comparaison Avec Des Composés Similaires
1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- can be compared with other similar compounds, such as 1-Propanamine, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- and 1-Propanamine, 2-methyl-N-(2-methylpropyl)- . While these compounds share some structural similarities, they differ in their functional groups and chemical properties.
For example, 1-Propanamine, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- contains an oxybis linkage, which imparts different reactivity compared to the bis(thio) linkage in 1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis-. Similarly, 1-Propanamine, 2-methyl-N-(2-methylpropyl)- has a methyl-substituted amine group, which affects its chemical behavior and applications.
Propriétés
Numéro CAS |
91485-94-8 |
|---|---|
Formule moléculaire |
C15H34N2S2 |
Poids moléculaire |
306.6 g/mol |
Nom IUPAC |
2-[5-(1-aminopropan-2-ylsulfanyl)nonan-5-ylsulfanyl]propan-1-amine |
InChI |
InChI=1S/C15H34N2S2/c1-5-7-9-15(10-8-6-2,18-13(3)11-16)19-14(4)12-17/h13-14H,5-12,16-17H2,1-4H3 |
Clé InChI |
UVHFVOZBRUAISM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)(SC(C)CN)SC(C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


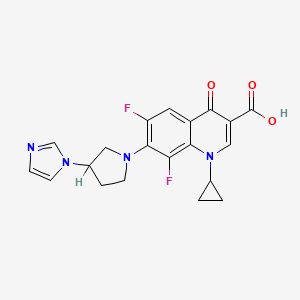

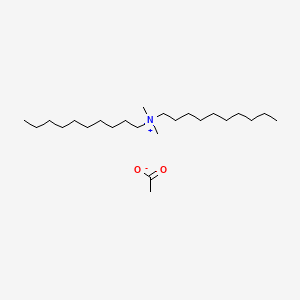

![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12736954.png)


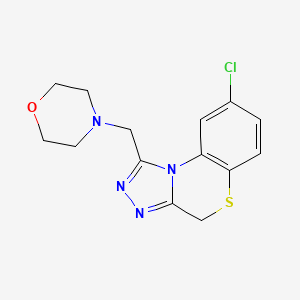
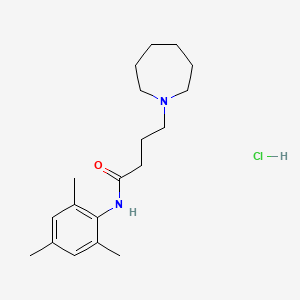
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)


